2-amino-N-(3-fluorophenyl)acetamide
Description
2-Amino-N-(3-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a primary amine group at the α-position of the acetamide backbone and a 3-fluorophenyl substituent (Fig. 1). Its molecular formula is C₈H₈FN₂O, with a molecular weight of 180.16 g/mol. The fluorine atom at the meta position of the phenyl ring significantly influences its electronic properties, enhancing lipophilicity and metabolic stability compared to non-halogenated analogs .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and neurological disorders. Its structural flexibility allows for modifications at the amino group or phenyl ring, enabling optimization for specific biological activities .
Properties
IUPAC Name |
2-amino-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZAZVCZRABSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938338-32-0 | |
| Record name | 2-amino-N-(3-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2-amino-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogenation Effects: Fluorine and chlorine substituents improve metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., 2-amino-N-(2-nitrophenyl)acetamide) .
- Aromatic Extensions : The naphthyl group in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide increases π-π stacking interactions but reduces aqueous solubility .
- Steric and Electronic Modifications : Methyl groups in glycinexylidide enhance steric bulk, limiting rotational freedom and improving binding to hydrophobic protein pockets .
Key Insights:
- Fluorophenyl vs. Thiadiazole Hybrids: The thiadiazole derivative (compound 63) shows superior cytotoxicity compared to this compound, likely due to additional hydrogen-bonding interactions with target proteins .
- Therapeutic Applications : Glycinexylidide’s methyl groups confer local anesthetic properties, whereas midodrine’s dimethoxy groups enable central nervous system penetration for vasopressor effects .
Biological Activity
2-Amino-N-(3-fluorophenyl)acetamide is an organic compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol. It features an amino group and a meta-fluorinated phenyl ring, which significantly influences its chemical properties and biological activities. This compound is primarily studied for its potential in drug synthesis, particularly as a building block for histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy.
The biological activity of this compound involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to diverse biological effects. The specific pathways and targets are under ongoing investigation, but notable activities include:
- Histone Deacetylase Inhibition : The compound shows promise in modulating gene expression by affecting histone acetylation status, which plays a critical role in cancer cell proliferation and survival pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity. The position of the fluorine atom at the meta position enhances lipophilicity and bioavailability, making it a favorable candidate for drug development. Comparative studies with similar compounds reveal that variations in substituents can lead to significant differences in pharmacological outcomes.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-N-(4-fluorophenyl)acetamide | Fluorine at the para position | Different reactivity due to the position of fluorine |
| 2-Amino-N-(3-chlorophenyl)acetamide | Chlorine instead of fluorine | Altered electronic properties due to chlorine |
| 2-Amino-N-(3-bromophenyl)acetamide | Bromine instead of fluorine | Increased steric hindrance compared to fluorine |
Research Findings
Recent studies have highlighted the compound's potential as an intermediate in synthesizing more complex organic molecules with anticancer properties. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including:
- T-47D Breast Cancer : % inhibition of 90.47%
- SK-MEL-5 Melanoma : % inhibition of 84.32%
- MDA-MB-468 Breast Cancer : % inhibition of 84.83% .
These findings suggest that modifications to the compound can enhance its efficacy against specific cancer types.
Case Studies
- Histone Deacetylase Inhibitors : Research has focused on developing HDAC inhibitors based on the structure of this compound. These inhibitors have shown promising results in preclinical models, indicating potential therapeutic applications in oncology.
- Antimicrobial Activity : A comparative analysis of various derivatives revealed that certain modifications could enhance antimicrobial potency, making them suitable candidates for further exploration in infectious disease treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
